This synthetic strategy is based on commonly employed methods for similar compounds, as evidenced by the synthesis of various N-aryl-2-[(5-(aryl)amino-1,3,4-thiadiazol-2-yl)thio]acetamides described in [].
Chemical Reactions Analysis
Acylation: The amino group on the thiadiazole ring can undergo acylation reactions with acid chlorides or anhydrides, leading to the formation of amides. []
Alkylation: The nitrogen atoms in the thiadiazole and amide moieties could potentially be alkylated under appropriate reaction conditions. [, ]
Applications
Anticancer Activity: Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) have shown promising anticancer activity against lung adenocarcinoma and glioma cells by inhibiting Akt activity. [] The structural similarities suggest that 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide could also be investigated for potential anticancer activity.
Anti-inflammatory and Analgesic Activities: Some 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, potentially through interactions with cyclooxygenase enzymes. [] Given the structural similarities, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide could be further investigated for these activities.
Antimicrobial Activity: Numerous studies highlight the antimicrobial potential of 1,3,4-thiadiazole derivatives against various bacterial and fungal strains. [, , , , , ] The presence of the thiadiazole ring and the thioether linkage in 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide suggests its potential as an antimicrobial agent, warranting further exploration.
Other Potential Applications: The diverse biological activities observed in 1,3,4-thiadiazole derivatives, including antiviral [, , ], anticonvulsant [], and antioxidant activities [, ], indicate the potential of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide for exploration in these areas.
Related Compounds
Compound Description: This compound represents a pyrazolone-thiadiazole hybrid molecule. It has been synthesized and investigated for its potential as a 5-lipoxygenase (5-LOX) inhibitor through in silico molecular docking studies [].
Compound Description: This non-condensed pyrazoline-bearing hybrid molecule incorporates both 1,3,4-thiadiazole and dichloroacetic acid moieties. It has undergone in vitro studies following the NCI DTP protocol ("60 lines screening") to assess its anticancer properties [].
Compound Description: Compound 4y, belonging to the N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide class, demonstrates promising cytotoxic activity against MCF7 and A549 cancer cell lines []. Notably, it exhibits higher cytotoxic activity against the MCF7 cancer cell line with an IC50 value of 0.084 ± 0.020 mmol L−1 and against the A549 cancer cell line with an IC50 value of 0.034 ± 0.008 mmol L−1, compared with cisplatin []. Additionally, this compound displayed promising aromatase inhibitory activity with an IC50 of 0.062 ± 0.004 mmol L−1 in the MCF-7 cell line [].
Compound Description: This series of compounds incorporates an adamantan-1-yl group at the 5-position of the 1,3,4-thiadiazole ring and features variations in the cyclic secondary amine substituent on the acetamide/propanamide side chain []. These derivatives demonstrated selective inhibition against acetylcholinesterase (AChE) and human monoamine oxidase B (h-MAO-B) enzymes, suggesting their potential as multi-target drug candidates for Alzheimer's disease []. Notably, derivatives 4a, 4b, and 3a exhibited significant dual inhibitory activity against both AChE and h-MAO-B [].
Compound Description: Compound 3f, an N-[5-((3,5-dichlorophenoxy) methyl]-1,3,4-thiadiazole derivative, demonstrated significant anticancer activity against the A549 lung cancer cell line []. This compound exhibited high inhibitory potency with an IC50 of less than 0.98 µg/mL and high selectivity against A549 cells []. It also induced a significant percentage of apoptosis, ranging from 72.48% to 91.95% [].
Compound Description: Compound 7, a thiadiazole-benzothiazole hybrid, has been identified as a potent and selective COX-1 inhibitor []. It exhibited 51.36 ± 3.32% inhibition at 100 µM, comparable to the standard SC-560 (83.64 ± 3.76% at 1 µM) []. Interestingly, it showed weaker inhibition towards COX-2 []. Molecular docking studies revealed that the amide C=O group of compound 7 forms hydrogen bonds with key residues in the active site of human COX-1 [].
Compound Description: These compounds are 1,3,4-thiadiazole amide derivatives containing a piperazine moiety []. Compound 6b exhibited notable inhibitory effects against Xanthomonas campestris pv. oryzae with an EC50 of 17.5 μg·mL-1 []. Similarly, Compound 6e also demonstrated potent inhibition against the same pathogen, displaying an EC50 value of 19.8 μg·mL-1 [].
Compound Description: This series represents a group of tetrahydroanthranilic acid derivatives linked to a substituted 1,3,4-thiadiazole ring []. These compounds have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities [].
Compound Description: These compounds are substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles designed and synthesized for their potential as anti-inflammatory and analgesic agents []. Compound 5 displayed notable in vitro anti-inflammatory activity (72.5%) compared to ibuprofen (47.7%) []. Compound 3f also exhibited significant anti-inflammatory activity, reaching 64.1% [].
Compound Description: This compound serves as a crucial intermediate in the synthesis of a series of 1,3,4-thiadiazole-derived compounds []. It is prepared by the direct amidation of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol [].
Compound Description: Compound 6k, a 1,3,4-thiadiazole amide derivative incorporating a piperazine moiety, demonstrated antiviral activity against the tobacco mosaic virus at a concentration of 500 μg·mL-1 [].
Compound Description: Compound 13 is a thiodiazole derivative identified as a novel NR1/NR2A receptor antagonist [, ]. It exhibits micromolar potency at the NR1/NR2A receptor but does not affect the NR2B-containing receptor at concentrations up to 50 μM [, ]. This compound displays selectivity for the NR1/NR2A receptor over the NR1/NR2B receptor [, ].
Compound Description: This series comprises N-(Benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives synthesized to investigate their anticholinesterase properties []. These compounds were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and their cytotoxic effects using the MTT assay []. Notably, 2-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-(benzothiazol-2-yl)acetamide derivatives displayed anticholinesterase activity, while the corresponding 2-(5-methyl-1,3,4-thiadiazol-2-yl)thio-N-(benzothiazol-2-yl)acetamide derivatives lacked this activity [].
Compound Description: These derivatives represent modifications of acetazolamide, a clinically used carbonic anhydrase (CA) inhibitor []. The core structure of acetazolamide, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, was kept constant, while variations were introduced through mercaptan substitutions at the methylene group adjacent to the carbonyl group []. Several compounds within this series (4c, 4d, 4e, 4g, 4h, 4i, and 4j) displayed promising CA inhibitory activity []. Compound 4h, in particular, exhibited significant interactions with crucial amino acid residues in the CA enzyme's active site, as demonstrated by molecular docking and dynamic studies [].
Compound Description: These compounds are thiadiazole-based anticancer agents that induce apoptosis and cell cycle arrest in the C6 rat glioma cell line by inhibiting Akt activity []. Compound 3 demonstrated 92.36% Akt inhibition, while compound 8 showed 86.52% inhibition [].
Compound Description: This series, derived from a naphthalene-derived glycine derivative, includes 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides (5a–f), which were further modified to synthesize S-alkylated derivatives []. These compounds were screened for inhibitory activity against HIV-1 and HIV-2 in MT-4 cells []. Notably, derivative 7 displayed potent in vitro inhibition of HIV-1 replication with an EC50 of 0.20 μg/mL, making it a promising lead for antiviral drug development [].
Compound Description: This thiadiazole derivative demonstrated exceptional protective properties as a corrosion inhibitor for mild steel in sulfuric acid solutions []. At a concentration range of 0.1–0.2 g/L, it exhibited a protective effect (Z) exceeding 90% []. Electrochemical studies revealed its mixed (cathodic-anodic) type inhibition, primarily reducing the cathodic process rate [].
Compound Description: These compounds are thiadiazole-based anticancer agents designed and synthesized to target angiogenesis []. These compounds demonstrated potent cytotoxic effects against three cancer cell lines (A549, HepG2, and SH-SY5Y) and were less toxic toward two normal cell lines (HUVEC and 3T3-L1) []. They also exhibited inhibitory effects on vascular-like tube formation, indicating their anti-angiogenic potential [].
Compound Description: These compounds are triazole derivatives incorporating a 1,3,4-thiadiazole ring []. They have been synthesized and characterized for their potential use in structure-activity relationship (SAR) studies to explore the pharmacological activities of triazole derivatives [].
Compound Description: This macrocyclic compound incorporates multiple 1,3,4-thiadiazole rings within its structure. It was synthesized and evaluated for its antibacterial and antioxidant properties. Studies demonstrated its significant inhibitory effects against various bacterial strains, including P. aeruginosa, K. pneumoniae, S. aureus, and S. typhi []. Additionally, Macrocycle 2 exhibited promising antioxidant activity in vitro, comparable to standard antioxidants [].
Compound Description: This compound features a 1,3,4-thiadiazole ring linked to a difluoromethyl group, which is further attached to an acetamide moiety []. The compound is synthesized through a multi-step process involving the opening of an N-Acyl-3,3-difluoro-2-oxoindole ring [].
Compound Description: These two compounds are metabolites of methazolamide, a carbonic anhydrase inhibitor, identified in guinea pig urine [].
Compound Description: Flufenacet is a selective herbicide widely used to control grass weeds in various crops, including corn []. It effectively inhibits the biosynthesis of very long-chain fatty acids (VLCFAs) in target plants, ultimately leading to their death [].
Compound Description: These compounds represent a class of symmetrical 2,5-difunctionalized 1,3,4-oxadiazoles studied for their antimicrobial activities []. Among the series, compounds 1a and 1b demonstrated significant potency against various bacterial strains [].
Compound Description: These benzofuran-oxadiazole hybrids, synthesized and characterized using laccase catalysis, exhibit potent antimicrobial activity []. Compounds 2a and 2b demonstrated significant efficacy against various bacterial and fungal strains [].
Compound Description: This 1,3,4-oxadiazole derivative, belonging to a series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, exhibits promising antimicrobial activity []. Compound 3 demonstrated significant potency against various bacterial and fungal strains [].
Compound Description: This compound, a 1,3,4-oxadiazole-linked benzopyrimidinone conjugate, has shown promise as an antimicrobial agent []. Compound 5a demonstrated potent inhibitory activity against a range of bacterial and fungal strains, highlighting its potential for development into a new class of antimicrobial therapeutics [].
Compound Description: This compound represents a class of 1,3,4-oxadiazole-triazole hybrids investigated for their antimicrobial properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.